![molecular formula C13H24N4O B7023859 N'-methoxy-N'-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B7023859.png)
N'-methoxy-N'-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the ethane-1,2-diamine moiety: This step involves the reaction of the indazole core with ethane-1,2-diamine under appropriate conditions.
Methoxylation and methylation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer potential.
The uniqueness of N’-methoxy-N’-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
N'-methoxy-N'-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-16(18-3)9-8-14-10-13-11-6-4-5-7-12(11)15-17(13)2/h14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWKPQOTRKENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CNCCN(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B7023779.png)
![Tert-butyl 3-methyl-4-[(1-propyltriazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B7023782.png)
![5-[4-(1-Hydroxycyclobutyl)phenyl]-1,6-dimethyl-2-oxopyridine-3-carboxylic acid](/img/structure/B7023784.png)
![(2R,3S)-2-amino-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-3-phenylmethoxybutanamide](/img/structure/B7023792.png)
![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7023793.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-(3-methoxyphenyl)propanamide](/img/structure/B7023803.png)
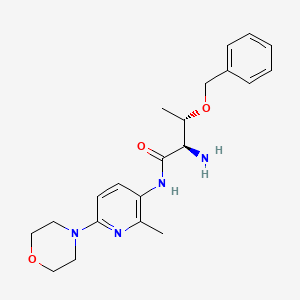
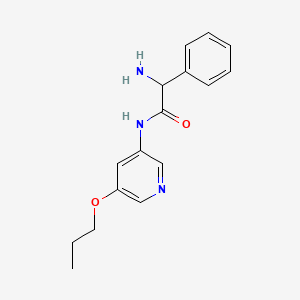
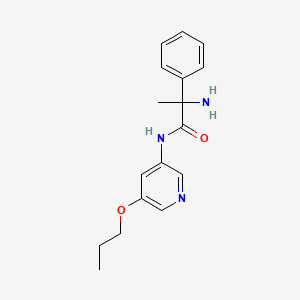
![2-[(3-methylsulfonylcyclohexyl)amino]-N-phenylacetamide](/img/structure/B7023850.png)
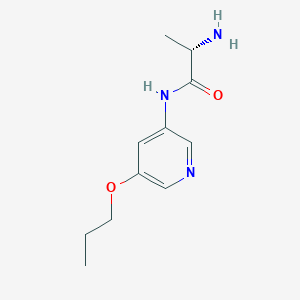
![2-Methoxy-4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholine](/img/structure/B7023863.png)
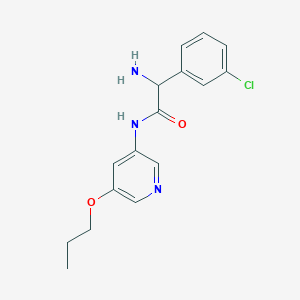
![2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile](/img/structure/B7023874.png)
